Ethanethiol, 2-(4-phenylbutyl)amino-, hydrogen sulfate (ester)

Description

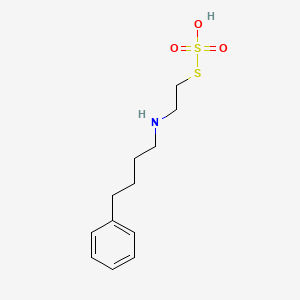

The compound "Ethanethiol, 2-(4-phenylbutyl)amino-, hydrogen sulfate (ester)" is a sulfur-containing organic molecule characterized by a 4-phenylbutyl amino group attached to an ethanethiol backbone, esterified with a hydrogen sulfate group. For instance:

- Ethanethiol, 2-(4-(m-methoxyphenyl)butyl)amino-, hydrogen sulfate (ester) (CAS synonyms in ) shares a similar backbone but includes a methoxy substituent on the phenyl ring.

- Ethanethiol, 2-(4-(5-chloro-2-pyridyloxy)butyl)amino-, hydrogen sulfate (ester) () replaces the phenyl group with a chloropyridyl moiety.

These analogs highlight the compound’s modular design, where variations in the aryl/alkyl chain or substituents modulate physicochemical and biological properties. The hydrogen sulfate ester group enhances solubility and reactivity, making such compounds relevant in medicinal chemistry and enzyme catalysis (e.g., thiolysis reactions, as noted in ) .

Properties

CAS No. |

23464-46-2 |

|---|---|

Molecular Formula |

C12H19NO3S2 |

Molecular Weight |

289.4 g/mol |

IUPAC Name |

4-(2-sulfosulfanylethylamino)butylbenzene |

InChI |

InChI=1S/C12H19NO3S2/c14-18(15,16)17-11-10-13-9-5-4-8-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2,(H,14,15,16) |

InChI Key |

LBAPNIABYOOWDN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCCCNCCSS(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethanethiol, 2-(4-phenylbutyl)amino-, hydrogen sulfate (ester) typically involves the reaction of ethanethiol with 2-(4-phenylbutyl)amine, followed by sulfation. The sulfation process can be achieved using reagents such as sulfur trioxide-pyridine complex or chlorosulfonic acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfation processes using continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted sulfation has also been explored to enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions

Ethanethiol, 2-(4-phenylbutyl)amino-, hydrogen sulfate (ester) can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The sulfate ester group can be reduced to yield the corresponding alcohol.

Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions to oxidize the thiol group.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the sulfate ester group.

Substitution: Alkyl halides can react with the thiol group in the presence of a base to form thioethers.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Alcohols.

Substitution: Thioethers.

Scientific Research Applications

The compound Ethanethiol, 2-(4-phenylbutyl)amino-, hydrogen sulfate (ester) , also known as a derivative of ethanethiol, has garnered attention for its potential applications in various scientific fields. This article explores its applications, particularly in medicinal chemistry and drug delivery systems, supported by relevant data and case studies.

Chemical Properties and Structure

Ethanethiol derivatives often exhibit unique chemical properties that enhance their biological activity. The specific structure of ethanethiol, 2-(4-phenylbutyl)amino-, hydrogen sulfate (ester) includes a thiol group that can participate in various biochemical reactions, making it a candidate for therapeutic applications.

Drug Delivery Systems

Ethanethiol derivatives have been explored for their role in drug delivery systems. The incorporation of such compounds can enhance the solubility and bioavailability of poorly soluble drugs. For instance, research has indicated that linking ethanethiol to active pharmaceutical ingredients can facilitate targeted delivery and controlled release of drugs in the body.

Case Study:

A study published in International Journal of Pharmaceutics demonstrated that ethanethiol derivatives could be used to modify the pharmacokinetics of anti-cancer drugs. The study showed improved tumor targeting and reduced systemic toxicity when these compounds were employed as carriers for chemotherapeutic agents .

Antiviral Activity

Ethanethiol derivatives have shown promise in antiviral applications. Their ability to inhibit viral replication makes them potential candidates for developing new antiviral therapies.

Case Study:

Research highlighted in Antiviral Research indicated that certain ethanethiol derivatives exhibit inhibitory effects on HIV replication. These compounds were found to interfere with viral enzymes, thus preventing the progression of the infection .

Neuroprotective Effects

Recent studies suggest that ethanethiol derivatives may possess neuroprotective properties, making them relevant in the treatment of neurodegenerative diseases.

Case Study:

A publication in Neuroscience Letters reported that an ethanethiol derivative demonstrated significant neuroprotective effects in animal models of Parkinson's disease. The compound was shown to reduce oxidative stress and improve motor function .

Table 1: Summary of Applications

Mechanism of Action

The mechanism of action of ethanethiol, 2-(4-phenylbutyl)amino-, hydrogen sulfate (ester) involves its interaction with molecular targets through its thiol and sulfate ester groups. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. The sulfate ester group can participate in sulfation reactions, modifying the activity of various biomolecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key features of the target compound with its structural analogs, based on evidence from CAS databases, synthesis protocols, and enzymatic studies:

Structural and Functional Insights

Aromatic vs. Aliphatic Chains

- 4-Phenylbutyl Derivatives : The phenyl group introduces aromaticity, enabling π-stacking interactions with biological targets (e.g., enzymes or receptors). This is absent in aliphatic analogs like CAS 928-21-2, which may reduce target affinity but improve membrane permeability .

Sulfur-Containing Groups

- Hydrogen Sulfate Esters: These groups increase hydrophilicity and serve as leaving groups in nucleophilic substitution reactions. For example, demonstrates that ethanethiol derivatives accelerate 4-nitrophenol release in enzymatic thiolysis, whereas bulkier thiols (e.g., butanethiol) show reduced activity .

- Thiosulfate vs. Sulfate: Compounds like "2-(2-sulfosulfanylethylamino)heptane" () feature thiosulfate groups, which may exhibit different redox behavior compared to sulfate esters .

Substituent Effects on Bioactivity

Biological Activity

- Chemical Formula : C13H21NO4S2

- Molecular Weight : 291.430 g/mol

- CAS Number : Not explicitly available in the sources reviewed.

This compound is characterized by a thioether functional group, which often contributes to its biological properties.

Ethanethiol derivatives have been studied for their potential role in various biological systems. The presence of the ethanethiol moiety suggests possible interactions with thiol groups in proteins, which can influence enzyme activity and signal transduction pathways.

- Antioxidant Properties : Compounds containing thiol groups are known to exhibit antioxidant activity. They can scavenge free radicals and reduce oxidative stress, which is implicated in numerous diseases.

- Enzyme Inhibition : The structure may facilitate interaction with specific enzymes, potentially acting as inhibitors or modulators. For instance, ethanethiol derivatives have shown promise in inhibiting certain proteases.

- Neuroprotective Effects : Some studies have indicated that similar compounds can protect neuronal cells from apoptosis, suggesting a potential application in neurodegenerative diseases.

Therapeutic Applications

The biological activities of ethanethiol derivatives open avenues for therapeutic applications:

- Cardiovascular Disorders : Research indicates that compounds with similar structures may be beneficial in treating cardiovascular conditions due to their ability to modulate blood pressure and improve endothelial function.

- Pain Management : There is emerging evidence supporting the use of ethanethiol derivatives for analgesic purposes, particularly in neuropathic pain models.

Case Studies

- In Vivo Studies : A study on a related ethanethiol compound demonstrated significant reductions in inflammatory markers in a rodent model of arthritis, indicating potential anti-inflammatory properties.

- In Vitro Assays : Cell culture experiments have shown that ethanethiol derivatives can enhance cell viability under oxidative stress conditions, supporting their role as antioxidants.

Data Table of Biological Activities

Q & A

Q. What are the environmental implications of its degradation byproducts?

- Methodological Answer : Conduct ecotoxicity assays (e.g., Daphnia magna acute toxicity) on hydrolysis products. Use QSAR models (EPI Suite) to predict persistence and bioaccumulation potential of phenylbutylamine derivatives .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.